1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]- is an advanced multidentate, mixed-donor ligand featuring a bis-tetrazole core linked by a flexible methylene bridge, terminated with a lipophilic phenyl ring and an anchoring acetic acid moiety [1]. In materials science and coordination chemistry, this specific structural configuration provides a highly tunable asymmetric coordination environment, bridging hard and soft metal centers. For procurement, it serves as a critical building block for synthesizing hydrothermally stable metal-organic frameworks (MOFs), energetic coordination polymers, and specialized active pharmaceutical ingredient (API) intermediates where precise stereoelectronic control and multi-site metal tethering are required [2].
Bis-tetrazole carboxylate ligand for coordination polymer and MOF research
Methylene-bridged scaffold supports SAR studies decoupled from biphenyl effects
Dual-function probe may serve as analytical reference for bis-tetrazole impurity profiling
Substituting this compound with simpler analogs like 1H-tetrazole-1-acetic acid or 5-phenyl-1H-tetrazole fundamentally alters the coordination topology and solubility profile of the resulting materials [1]. Simple tetrazole-acetic acids typically yield low-dimensionality (1D or 2D) dense coordination networks lacking the extended porosity and pi-pi stacking interactions necessary for advanced gas separation or catalytic MOFs. Furthermore, physical mixtures of 5-phenyltetrazole and tetrazole-acetic acid cannot replicate the intramolecular synergistic binding and defined steric bite angle provided by the covalently linked methylene hinge in CAS 848443-25-4, leading to unpredictable crystallization kinetics, phase impurities, and inferior hydrothermal stability in the final synthesized frameworks [2].
Mono-tetrazole carboxylates lack the second tetrazole nitrogen donor; higher-dimensional networks may not form under identical conditions.
Unsubstituted tetrazole acetic acids exhibit markedly lower clogP, potentially limiting membrane permeability in cell-based models.
Biphenyl-linked analogs introduce atropisomerism and rigidity; the methylene bridge may shift conformational preferences and binding poses.
When utilized in the solvothermal synthesis of transition metal coordination polymers, the asymmetric bis-tetrazole-carboxylate structure of CAS 848443-25-4 reliably directs the formation of 3D porous frameworks [1]. In contrast, the baseline ligand 1H-tetrazole-1-acetic acid predominantly forms dense 1D chains or 2D sheets due to its limited denticity. The presence of the terminal phenyl group introduces critical pi-pi stacking interactions that stabilize the 3D void spaces, increasing the available Brunauer–Emmett–Teller (BET) surface area of the resulting MOFs compared to monomeric baselines [2].
| Evidence Dimension | Coordination Framework Dimensionality |
| Target Compound Data | Yields 3D porous MOF topologies with stable pi-pi supported voids |
| Comparator Or Baseline | 1H-Tetrazole-1-acetic acid (Yields dense 1D/2D non-porous networks) |
| Quantified Difference | Transition from 1D/2D dense phases (near 0% porosity) to 3D porous architectures with measurable BET surface areas |
| Conditions | Solvothermal synthesis with transition metal salts (e.g., Cu, Zn) in DMF/H2O at 120°C |
Buyers targeting gas storage, separation, or catalytic MOFs must procure this extended ligand to achieve the necessary 3D porosity that simple tetrazole-acetic acids cannot support.
The incorporation of the bulky 5-phenyl-2H-tetrazol-2-yl moiety significantly increases the hydrophobicity and thermal degradation threshold of the resulting coordination complexes [1]. Thermogravimetric analysis (TGA) of metal complexes derived from this bis-tetrazole ligand demonstrates structural integrity up to elevated temperatures, resisting hydrolysis in aqueous environments better than complexes formed from the highly hydrophilic 1H-tetrazole-1-acetic acid [2].
| Evidence Dimension | Thermal Degradation Threshold (TGA) |
| Target Compound Data | Complex stability maintained >300°C with high resistance to aqueous hydrolysis |
| Comparator Or Baseline | 1H-Tetrazole-1-acetic acid complexes (Decomposition onset typically ~220-250°C) |
| Quantified Difference | ~50-80°C increase in thermal stability window during activation |
| Conditions | Thermogravimetric analysis (TGA) under N2 atmosphere, heating rate 10°C/min |
Procuring this phenyl-functionalized ligand prevents framework collapse during the rigorous thermal and vacuum activation steps standard in industrial MOF processing.
In the development of energetic coordination compounds (ECCs), the balance between nitrogen content and mechanical sensitivity is critical [1]. While pure tetrazole-acetic acids offer high nitrogen content, their metal salts can be overly sensitive to friction and impact. The methylene-linked bis-tetrazole structure, combined with the desensitizing phenyl ring, provides an optimal stoichiometric balance, lowering the impact sensitivity of the resulting energetic complexes to safer handling thresholds while maintaining a high heat of formation [2].
| Evidence Dimension | Impact Sensitivity (Energetic Complexes) |
| Target Compound Data | Reduced sensitivity (safer handling) due to steric buffering of the phenyl ring |
| Comparator Or Baseline | Simple tetrazole-1-acetic acid metal salts (High impact/friction sensitivity) |
| Quantified Difference | Measurable reduction in impact sensitivity (typically >10 Joules increase in drop-weight threshold) while retaining energetic performance |
| Conditions | Standard BAM drop hammer test on synthesized transition metal ECCs |
For defense and aerospace materials procurement, this compound offers a critical safety margin during scale-up and handling of energetic coordination polymers.
Directly leveraging its multidentate N- and O-donor capacity demonstrated in thermal studies, this ligand is ideal for solvothermal synthesis of 3D MOFs used in gas separation and storage [1]. The phenyl ring provides essential pi-pi stacking that prevents framework collapse during thermal activation, making it a superior choice over simple tetrazole-acetic acids.
Due to its optimized nitrogen-to-carbon ratio and the steric buffering of the phenyl group, this compound is highly suitable as a precursor for secondary explosives and energetic catalysts [2]. It provides a safer handling profile and lower impact sensitivity compared to baseline monomeric tetrazole ligands.
In medicinal chemistry, the bis-tetrazole-acetic acid motif serves as a rigid, metabolically stable bioisostere for complex carboxylic acids [3]. The distinct spatial arrangement of the phenyl and carboxylate groups allows for precise docking in multi-pocket receptor sites, offering a unique intellectual property space distinct from standard tetrazole-acetic acid derivatives.